REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](I)=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[O:7][CH2:6][CH2:5]2.F[C:15](OB([O-])[O-])(F)F.[K+].[K+].C(=O)([O-])[O-].[Cs+].[Cs+].C1COCC1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.O>[Br:1][C:2]1[C:3]([CH3:15])=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[O:7][CH2:6][CH2:5]2 |f:1.2.3,4.5.6,8.9.10.11.12|
|
Name
|
6-Bromo-5-iodo-3,4-dihydro-1H-isochromen-1-one
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C2CCOC(C2=CC1)=O)I
|
Name
|
Potassium Trifluoromethylborate
|
Quantity
|
114 mg
|
Type
|
reactant
|
Smiles
|
FC(F)(F)OB([O-])[O-].[K+].[K+]
|
Name
|
cesium carbonate
|
Quantity
|
830 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
69 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was sealed
|
Type
|
CUSTOM
|
Details
|
The mixture was purged three times with nitrogen
|
Type
|
ADDITION
|
Details
|
The reaction was diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purified by MPLC (Hex/EtOAc gradient)
|
Type
|
CUSTOM
|
Details
|
to furnish the product
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C2CCOC(C2=CC1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |